1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloro-6-fluorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-20-16(22)14-9-10-5-2-3-8-13(10)21(14)17(23)15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLPXMRGMBAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzoyl chloride: This intermediate can be synthesized by the chlorination and fluorination of benzoyl chloride derivatives.
Formation of the indoline core: The indoline core is prepared through cyclization reactions involving aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline core.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation products: Oxidation can lead to the formation of indole derivatives.
Reduction products: Reduction typically yields reduced forms of the indoline core.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.
- Anticancer Activity : Research indicates that 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide exhibits selective cytotoxicity against certain cancer cell lines. For example, studies have shown that it has an IC50 value of approximately 8.25 μM against pediatric brain tumor cells, indicating significant antiproliferative activity . The mechanism of action appears to involve downregulation of key genes associated with tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) .
- Antimicrobial Activity : The compound has demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.012 μM, making it a promising candidate for treating multidrug-resistant tuberculosis without cytotoxic effects on healthy cells (IC50 > 200 μM) .
Antiviral Properties
Compounds with similar structural features have been evaluated for antiviral activity. The presence of chloro and fluoro substituents may enhance the efficacy against viral pathogens by inhibiting critical viral enzymes such as reverse transcriptase, leading to reduced viral replication .
Material Science
In addition to biological applications, this compound is utilized in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical processes, showcasing versatility beyond medicinal applications .
Case Study 1: Antitumor Activity
A study focused on the evaluation of various indole derivatives, including 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide, revealed that it exhibited significant antitumor properties against pediatric brain tumor cell lines KNS42, BT12, and BT16. The compound's ability to selectively target cancer cells while sparing non-neoplastic cells highlights its potential for therapeutic use in oncology .
Case Study 2: Antitubercular Efficacy
In another investigation, the compound was assessed for its activity against different strains of Mycobacterium tuberculosis. The findings indicated that it not only inhibited bacterial growth effectively but also showed no cytotoxicity towards healthy human fibroblast cells. This suggests its potential as a safe therapeutic option for treating tuberculosis .
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Indoline vs. Tetrahydroquinolin Derivatives
- Target Compound: The indoline core (C8H9N) distinguishes it from tetrahydroquinolin derivatives (e.g., 4-chloro-3-[1-(2-chloro-6-fluorobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-N-methylbenzamide, C24H19Cl2FN2O2) .
Carboxamide vs. Urea Derivatives
- Urea Analog: N-(2-Chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea (C10H5Cl4FN2O2) replaces the indoline-carboxamide with a urea linker . Impact: Urea derivatives typically exhibit stronger hydrogen-bonding capacity (2 H-bond donors vs. 1 in the target compound), which may improve target affinity but reduce membrane permeability.
Substituent Variations
Benzoyl Group Modifications
- 2-Chloro-6-Fluorobenzoyl (Target) vs. 2,4-Difluorobenzoyl (Compound 5a) :
Alkyl/Aryl Linkers
- 2-Chloro-6-Fluorobenzyl (): 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide (C10H9Cl2FNO) uses a benzyl-acetamide linker instead of benzoyl-indoline. Impact: The benzyl group may reduce planarity, affecting binding to flat enzymatic pockets compared to the target’s rigid indoline system .
Physicochemical Properties
- Key Observations :
Biological Activity
1-(2-Chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C16H14ClFNO2
- Molecular Weight : 303.74 g/mol
- CAS Number : 936901-92-7
The biological activity of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is primarily attributed to its interaction with specific biological targets. Research indicates that the compound exhibits significant activity against various pathogens, including Mycobacterium tuberculosis and certain cancer cell lines.
Antimicrobial Activity
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 0.012 μM, indicating potent anti-tubercular properties without cytotoxic effects on healthy cells (IC50 > 200 μM) . This positions the compound as a promising candidate for treating multidrug-resistant tuberculosis.
Antiviral Activity
Research has shown that compounds with similar structural features exhibit antiviral properties. For instance, the presence of a 2-chloro-6-fluoro substitution in related compounds has been linked to enhanced activity against HIV-1. The mechanism is believed to involve inhibition of viral reverse transcriptase, leading to significant reductions in viral replication .
Cytotoxicity and Cancer Treatment
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it has selective toxicity towards pediatric brain tumor cells while sparing normal cells. The dose required to achieve 50% inhibition (IC50) was assessed, indicating a favorable therapeutic index .
Case Studies and Research Findings
Q & A
Q. What are the validated synthetic routes for 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide, and how can structural purity be confirmed?
Methodological Answer: A multi-step synthesis is typically employed, starting with indoline-2-carboxylic acid derivatives. For example, halogenation (e.g., bromination) at specific positions (e.g., C5 or C7 of indoline) is performed using reagents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent acylation with 2-chloro-6-fluorobenzoyl chloride is carried out in anhydrous DCM or THF with a base (e.g., triethylamine) . Structural confirmation requires:
- ¹H/¹³C NMR : To verify substituent positions and coupling constants (e.g., aromatic protons at δ 7.5–7.9 ppm for benzoyl groups) .
- LC/MS : For molecular ion detection ([M+H]+) and retention time consistency (e.g., 3.17 min under SMD-FA10-long conditions) .
- Elemental analysis : To confirm C, H, N, and halogen stoichiometry .
Q. How can researchers assess the compound’s initial bioactivity profile in in vitro assays?
Methodological Answer: Standardized assays include:
- Mycobacterial growth inhibition : Using microplate Alamar Blue assays (e.g., against M. tuberculosis H37Rv) with IC₅₀ determination. Compounds with fluorinated benzoyl groups often show enhanced membrane permeability .
- Cytotoxicity screening : Employing HEK-293 or HepG2 cell lines to evaluate selectivity indices (SI = IC₅₀-toxicity / IC₅₀-bioactivity). Pleiotropic effects from off-target interactions (e.g., kinase inhibition) may necessitate secondary assays .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for improving yield and reducing byproducts?
Methodological Answer: A 2³ factorial design evaluates critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), and reaction time (12h vs. 24h).
- Response variables : Yield (%) and byproduct formation (HPLC area %).
Statistical analysis (ANOVA) identifies significant factors. For instance, higher temperatures in DMF may accelerate acylation but increase hydrolysis byproducts. Central composite designs refine optimal conditions .
Q. How should researchers resolve discrepancies in bioactivity data across different assay platforms?
Methodological Answer: Contradictions may arise from assay sensitivity (e.g., fluorescence interference) or cellular uptake variability. Steps include:
- Orthogonal assays : Compare Alamar Blue results with CFU (colony-forming unit) counts .
- Solubility adjustments : Use DMSO gradients or surfactants (e.g., Tween-80) to ensure compound dissolution .
- Metabolic stability testing : LC/MS-based microsomal assays (human/animal liver microsomes) to rule out rapid degradation .
Q. What computational strategies predict structure-activity relationships (SAR) for halogen-substituted indoline carboxamides?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., fluorobenzoyl groups) that enhance target binding .
- Molecular docking : Simulate interactions with target proteins (e.g., mycobacterial enzymes) using AutoDock Vina. Focus on halogen bonds (C–F···O/N) in active sites .
- QSAR models : Use Hammett constants (σ) for substituents (Cl, F) to correlate electronic effects with bioactivity .
Q. What advanced characterization techniques validate crystallinity and polymorphic forms?
Methodological Answer:
- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures .
- DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions (e.g., amorphous vs. crystalline forms) .
- Solid-state NMR : Resolve spatial arrangements of fluorine and chlorine substituents in the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
